molecular formula C19H18BrN5O2 B2577051 3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-66-7

3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2577051
CAS RN: 887459-66-7
M. Wt: 428.29
InChI Key: NTVZGZSVDUYADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[2,1-f]purine core would provide a rigid, planar structure, while the various substituents would add complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups .

Scientific Research Applications

Understanding Purine Metabolism Disorders

Research has elucidated the critical role of purine metabolism in various genetic disorders. A study on adenylosuccinate lyase deficiency, a disorder affecting purine nucleotide metabolism, highlights the importance of understanding such compounds in diagnosing and managing metabolic diseases (Jurecka et al., 2008). This disorder, characterized by severe neurological defects and intractable seizures, underscores the necessity of deep knowledge in purine biochemistry for clinical interventions.

Advancements in Cancer Treatment

Purine analogs, closely related to the chemical structure of 3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have shown promise in treating chronic lymphocytic leukemia (CLL). Studies demonstrate the efficacy of purine analogs combined with other agents, offering new hope for previously treated CLL patients and suggesting a potential research avenue for related compounds (Weiss et al., 2003; Lamanna et al., 2006).

Exploring Neuroprotective Strategies

In the realm of neurological diseases, compounds with imidazole rings have been investigated for their neuroprotective properties. Research on multiple sclerosis (MS) treatment with mizoribine, an imidazole nucleotide, alongside prednisolone, presents a case for the therapeutic potential of such compounds in modulating immune response and potentially slowing disease progression (Saida et al., 1999).

Contributions to Understanding Metabolic Diseases

Further studies on imidazole derivatives have provided insights into metabolic diseases. For instance, the microbial metabolite imidazole propionate has been identified to impair insulin signaling, offering a novel perspective on the gut microbiota's role in type 2 diabetes pathogenesis. This research highlights the intricate connections between diet, microbial metabolites, and metabolic health, suggesting areas for future investigation (Koh et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

6-(4-bromophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZGZSVDUYADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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